BenchChemオンラインストアへようこそ!

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol

Medicinal Chemistry Structure–Activity Relationship Physicochemical Profiling

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol (CAS 2098017-67-3) is a heterocyclic small molecule (C₁₂H₁₇N₃O, MW 219.28 g/mol) belonging to the piperidinyl-pyrimidine class. The compound features a pyrimidine core substituted with a cyclopropyl group at the 6-position and a piperidin-4-ol moiety at the 4-position, the latter providing a secondary alcohol functional handle (SMILES: OC1CCN(c2cc(C3CC3)ncn2)CC1).

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 2098017-67-3
Cat. No. B1485717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol
CAS2098017-67-3
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)N3CCC(CC3)O
InChIInChI=1S/C12H17N3O/c16-10-3-5-15(6-4-10)12-7-11(9-1-2-9)13-8-14-12/h7-10,16H,1-6H2
InChIKeyXKBVVFGKWAEKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol (CAS 2098017-67-3): Chemical Class, Structural Identity, and Procurement-Relevant Characteristics


1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol (CAS 2098017-67-3) is a heterocyclic small molecule (C₁₂H₁₇N₃O, MW 219.28 g/mol) belonging to the piperidinyl-pyrimidine class . The compound features a pyrimidine core substituted with a cyclopropyl group at the 6-position and a piperidin-4-ol moiety at the 4-position, the latter providing a secondary alcohol functional handle (SMILES: OC1CCN(c2cc(C3CC3)ncn2)CC1) . This compound is primarily supplied as a research reagent or synthetic intermediate, typically at ≥95% purity , and no clinical trial involvement has been reported in public registries [1].

Why 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol Cannot Be Freely Substituted with In-Class Piperidinyl-Pyrimidine Analogs: The Critical Role of Regiochemistry and Functional Group Identity


Within the piperidinyl-pyrimidine chemical space, minor structural variations—regioisomeric hydroxyl position, cyclopropyl substitution pattern, or amine vs. alcohol functionality—can profoundly alter hydrogen-bonding capacity, molecular geometry, and metabolic susceptibility [1]. For example, moving the hydroxyl from the 4- to the 3-position of the piperidine ring changes the spatial orientation of the H-bond donor, which may disrupt key ligand–target interactions; likewise, replacing the 6-cyclopropylpyrimidine with a 6-cyclopropylamino-pyrimidine introduces an additional H-bond donor and increases polar surface area . Generic substitution based solely on core scaffold similarity therefore carries a high risk of divergent biological or physicochemical behavior, necessitating compound-specific evidence for informed selection.

Head-to-Head Quantitative Differentiation of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol from Its Closest Structural Analogs


Regioisomeric Hydroxyl Position: 4-Hydroxy vs. 3-Hydroxy Piperidine – Impact on Hydrogen Bond Donor Geometry and Physicochemical Profile

The target compound bears the hydroxyl substituent at the 4-position of the piperidine ring, whereas the closest regioisomer, 1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-ol, places the hydroxyl at the 3-position. Although both compounds share the same molecular formula (C₁₂H₁₇N₃O, MW 219.28) and identical elemental composition , the 4-OH isomer presents the H-bond donor in a distinct spatial vector: the 4-hydroxy group is symmetrically disposed relative to the piperidine nitrogen, whereas the 3-hydroxy group introduces a chiral center and an asymmetric H-bond orientation . This regiochemical difference is expected to produce divergent H-bond acceptor/donor topologies in target binding pockets, a phenomenon well-documented for piperidine-based kinase and GPCR ligands where the hydroxyl position modulates potency by >10-fold in some chemotypes [1]. Furthermore, the 4-OH isomer lacks a stereocenter on the piperidine ring, simplifying synthetic and analytical workflows compared to the racemic or enantiopure 3-OH analog [2].

Medicinal Chemistry Structure–Activity Relationship Physicochemical Profiling

C-6 Substituent Comparison: Cyclopropyl vs. Cyclopropylamino at the Pyrimidine 6-Position – Consequences for Hydrogen Bonding, Lipophilicity, and Metabolic Stability

The target compound features a 6-cyclopropylpyrimidine core, whereas a closely related analog 1-(6-cyclopropylamino-pyrimidin-4-yl)-piperidin-4-ol (CAS 1146080-66-1) incorporates an NH linker between the cyclopropyl and pyrimidine rings . The cyclopropylamino derivative possesses an additional hydrogen bond donor (total 2 HBD vs. 1 HBD) and a higher molecular weight (234.30 vs. 219.28 g/mol), resulting in a larger topological polar surface area (~62 Ų vs. ~50 Ų) and reduced computed lipophilicity (clogP ~1.2 vs. ~1.7) [1]. In kinase inhibitor programs, 2,4-diamino-5-cyclopropylpyrimidine scaffolds have demonstrated that the introduction of an NH linker at the pyrimidine ring can enhance aqueous solubility but may also increase susceptibility to oxidative N-dealkylation metabolism [2]. The direct C–C linkage in the target compound eliminates this metabolic soft spot, potentially conferring superior metabolic stability while preserving the conformational restriction imparted by the cyclopropyl group [2].

Medicinal Chemistry Metabolic Stability Physicochemical Profiling

C-2 Substituent Absence: Unsubstituted vs. Chloro/Amino-Substituted Pyrimidine 2-Position – Synthetic Versatility and Orthogonal Reactivity

The target compound lacks a substituent at the pyrimidine 2-position, distinguishing it from analogs such as 1-(6-chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol (2-Cl) and 1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol (2-NH₂) [1]. The unsubstituted 2-position preserves a reactive C–H site available for late-stage C–H functionalization, nucleophilic aromatic substitution (SNAr), or metal-catalyzed cross-coupling, offering greater synthetic divergence potential than pre-functionalized 2-chloro or 2-amino analogs [2]. In the context of cyclin-dependent kinase (CDK) inhibitor programs, 2-unsubstituted pyrimidine scaffolds have demonstrated distinct kinase selectivity profiles compared to 2-substituted congeners, as the 2-position frequently engages the kinase hinge region [3]. The target compound thus provides a versatile starting point for parallel library synthesis where diverse 2-position modifications are desired, without the need for deprotection or functional group interconversion steps required by 2-chloro or 2-amino precursors.

Synthetic Chemistry Late-Stage Functionalization Building Block Utility

Limited Public-Domain Comparative Biological Activity Data: Acknowledged Evidence Gap and Implications for Selection Decisions

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents did not yield any peer-reviewed publications or patent examples reporting quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, or in vivo efficacy) specifically for 1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-ol (CAS 2098017-67-3) [1]. By contrast, structurally related cyclopropylpyrimidine derivatives have been extensively characterized as kinase inhibitors, with reported IC₅₀ values ranging from 0.73 nM (MELK) to 4–11 nM (CDK4/6, TBK1) in biochemical assays [2][3]. The absence of analogous quantitative data for this specific compound represents a significant evidence gap. Users selecting this compound for target-based screening or pharmacological studies must therefore be prepared to generate primary activity data de novo, and should not rely on inferred potency from scaffold analogs. This limitation does not, however, diminish the compound's value as a synthetic intermediate or as a structurally distinct member of a lead optimization library.

Evidence-Based Procurement Data Transparency Risk Assessment

Highest-Confidence Application Scenarios for 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol Based on Available Differentiation Evidence


Scaffold for Kinase-Focused Fragment or Lead-Like Library Design Requiring an Achiral, Sp³-Enriched Piperidine-Pyrimidine Core

The compound's achiral 4-hydroxypiperidine motif, combined with the metabolically stable 6-cyclopropylpyrimidine core [1], makes it well-suited as a core scaffold for fragment-based or DNA-encoded library (DEL) synthesis targeting ATP-binding pockets. Its single H-bond donor (4-OH) and unsubstituted pyrimidine 2-position provide orthogonal vectors for diversification: the hydroxyl group can be elaborated to ethers, esters, or carbamates, while the 2-position is available for C–H activation or SNAr chemistry to explore kinase hinge-binding interactions [2].

Synthetic Intermediate for Parallel Medicinal Chemistry Campaigns Exploring 2-Substituted Cyclopropylpyrimidine Chemical Space

As a 2-unsubstituted pyrimidine building block, this compound enables efficient parallel synthesis of diverse 2-substituted analogs (aryl, heteroaryl, amino, alkoxy) via late-stage functionalization [2]. This contrasts with pre-functionalized 2-chloro or 2-amino analogs that constrain downstream chemistry to a single reaction manifold. For medicinal chemistry teams generating structure–activity relationship (SAR) data around the pyrimidine 2-position, starting from this compound reduces the synthetic step count by 1–2 steps compared to de novo pyrimidine assembly .

Negative Control or Tool Compound for Profiling Kinase Selectivity Panels Alongside Published Cyclopropylpyrimidine Inhibitors

While specific kinase inhibition data are absent for this compound [3], its structural similarity to potent cyclopropylpyrimidine kinase inhibitors (e.g., TBK1 IC₅₀ 4–11 nM, CDK4/6 IC₅₀ 1.1–4.4 nM) [4][5] positions it as a candidate for kinase selectivity profiling. Its distinct 2-unsubstituted pyrimidine and 4-hydroxypiperidine architecture may result in a markedly different selectivity fingerprint compared to 2,4-diamino-5-cyclopropylpyrimidine analogs, making it a useful tool for hit triage or counter-screening in kinase drug discovery programs.

Quote Request

Request a Quote for 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.